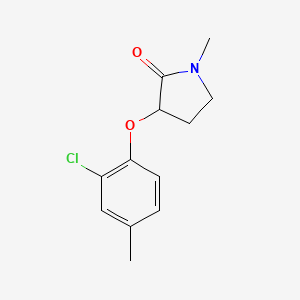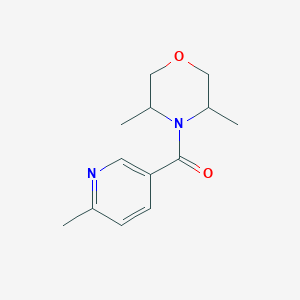
5-fluoro-N-(4-oxo-1H-pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-N-(4-oxo-1H-pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-fluoro-N-(4-oxo-1H-pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is still under investigation. However, it has been suggested that the compound may act by inhibiting specific enzymes or receptors involved in the pathogenesis of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and to reduce the production of pro-inflammatory cytokines. In vivo studies have shown that the compound can reduce the severity of experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-fluoro-N-(4-oxo-1H-pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is its broad range of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of the compound is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its potential side effects.
Direcciones Futuras
There are several future directions for the research of 5-fluoro-N-(4-oxo-1H-pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide. One potential direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to optimize the synthesis method and to improve the solubility and pharmacokinetic properties of the compound.
Métodos De Síntesis
The synthesis of 5-fluoro-N-(4-oxo-1H-pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide involves the reaction of 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid with 4-aminonicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product. This method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
5-fluoro-N-(4-oxo-1H-pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. The compound has also been evaluated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-fluoro-N-(4-oxo-1H-pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-9-1-2-12-8(5-9)6-13(20-12)14(19)17-10-7-16-4-3-11(10)18/h1-5,7,13H,6H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOFIWOUJBQLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)F)C(=O)NC3=CNC=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7593004.png)
![2-cyclopentyl-N-[2-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]ethyl]acetamide](/img/structure/B7593016.png)

![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7593036.png)
![4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593041.png)
![3-Fluoro-4-[(5-methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593043.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B7593046.png)
![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7593054.png)
![3-(1,2-oxazol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7593064.png)
![3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol](/img/structure/B7593065.png)
![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)
![(2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B7593090.png)
